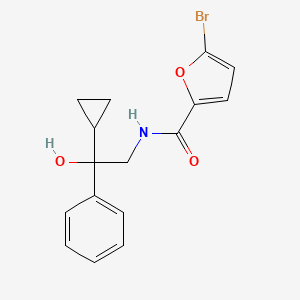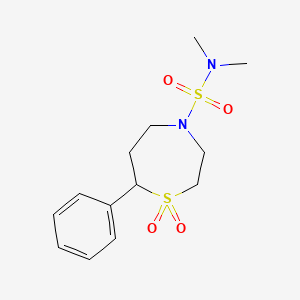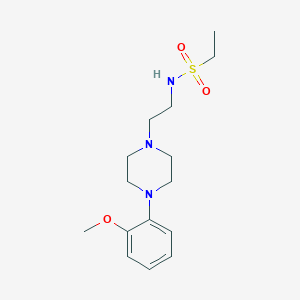![molecular formula C8H8Cl2F3N3O B2729251 2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411274-32-1](/img/structure/B2729251.png)
2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as "CTA" and is used in scientific research applications to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of CTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in inflammation and cancer growth. Specifically, CTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, CTA has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CTA has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, and has been investigated for its potential use in treating diseases such as arthritis and inflammatory bowel disease. Additionally, CTA has been shown to inhibit the growth of certain types of cancer cells, and has been investigated for its potential use in treating cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTA in lab experiments is its specificity for certain enzymes and pathways, which allows for more targeted investigation of its effects. Additionally, CTA has been shown to have relatively low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using CTA in lab experiments is its complex synthesis process, which can make it difficult and time-consuming to produce.
Future Directions
There are a number of future directions for research on CTA, including investigating its potential use in treating other diseases and conditions, such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new drugs based on the structure of CTA, which could have improved therapeutic benefits and reduced side effects.
Synthesis Methods
The synthesis of CTA involves multiple steps and requires the use of specialized equipment and reagents. The process typically begins with the reaction of 2-chloroacetyl chloride with 4-chloro-2-methyl-5-(trifluoromethyl)pyrazole to form an intermediate product. This intermediate is then reacted with N,N-dimethylacetamide to produce the final product, 2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide.
Scientific Research Applications
CTA has been extensively studied for its potential therapeutic benefits in treating various diseases and conditions. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating diseases such as arthritis and inflammatory bowel disease. Additionally, CTA has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
2-chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2F3N3O/c1-16-4(3-14-5(17)2-9)6(10)7(15-16)8(11,12)13/h2-3H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSMZGAPWVTUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729171.png)
![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2729180.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2729184.png)

![ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2729187.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2729191.png)